5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole
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Overview
Description
5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) or ruthenium(II) complexes. The reaction conditions generally include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in carbon tetrachloride or organolithium compounds in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole hydrides. Substitution reactions can result in various triazole derivatives with different functional groups .
Scientific Research Applications
5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-1H-1,2,3-triazole: Lacks the tributylstannyl group, making it less versatile in certain chemical reactions.
4-Phenyl-1H-1,2,3-triazole: Similar structure but without the methyl and tributylstannyl groups, affecting its reactivity and applications.
1-Phenyl-1H-1,2,3-triazole: Another related compound with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
The presence of the tributylstannyl group in 5-Methyl-1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole makes it unique compared to other triazoles. This group enhances the compound’s reactivity, allowing for a wider range of chemical modifications and applications. Additionally, the tributylstannyl group can act as a protective group or a leaving group in various reactions, further increasing the compound’s versatility.
Properties
CAS No. |
864866-15-9 |
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Molecular Formula |
C21H35N3Sn |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
tributyl-(5-methyl-1-phenyltriazol-4-yl)stannane |
InChI |
InChI=1S/C9H8N3.3C4H9.Sn/c1-8-7-10-11-12(8)9-5-3-2-4-6-9;3*1-3-4-2;/h2-6H,1H3;3*1,3-4H2,2H3; |
InChI Key |
NDWVWKLNEWVKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N(N=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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